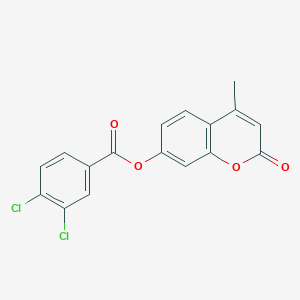
Ethanone, 1-(1-piperazinyl)-2-(1-piperidinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 1-(1-piperazinyl)-2-(1-piperidinyl)- is a chemical compound that features both piperazine and piperidine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(1-piperazinyl)-2-(1-piperidinyl)- typically involves the reaction of piperazine and piperidine derivatives with ethanone. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon to facilitate the reaction. The process may also require specific temperature and pressure conditions to optimize yield and purity.
Industrial Production Methods
In industrial settings, the production of Ethanone, 1-(1-piperazinyl)-2-(1-piperidinyl)- may involve large-scale chemical reactors and continuous flow processes. These methods ensure consistent quality and high throughput, which are essential for commercial applications. The use of automated systems and advanced monitoring techniques helps in maintaining the desired reaction conditions and product specifications.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(1-piperazinyl)-2-(1-piperidinyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), solvents like dichloromethane or toluene.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with altered functional groups.
Scientific Research Applications
Ethanone, 1-(1-piperazinyl)-2-(1-piperidinyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development, particularly in the treatment of neurological disorders and infectious diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of Ethanone, 1-(1-piperazinyl)-2-(1-piperidinyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For instance, it could inhibit or activate certain signaling pathways, resulting in therapeutic outcomes such as reduced inflammation or enhanced cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- Ethanone, 1-(1-piperazinyl)-2-(1-piperidinyl)-
- 3-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline
- Benzenamine, 3-[4-(4-methyl-1-piperazinyl)-1-piperidinyl]
Uniqueness
Ethanone, 1-(1-piperazinyl)-2-(1-piperidinyl)- is unique due to its dual piperazine and piperidine functional groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile chemical modifications and potential therapeutic applications that may not be achievable with similar compounds.
Properties
CAS No. |
926212-15-9 |
|---|---|
Molecular Formula |
C11H21N3O |
Molecular Weight |
211.30 g/mol |
IUPAC Name |
1-piperazin-1-yl-2-piperidin-1-ylethanone |
InChI |
InChI=1S/C11H21N3O/c15-11(14-8-4-12-5-9-14)10-13-6-2-1-3-7-13/h12H,1-10H2 |
InChI Key |
KYTKTQOKXDCSJY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC(=O)N2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


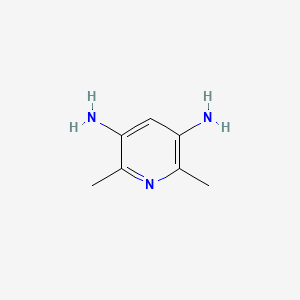
![2-Propenoic acid, 3-[2-(bromomethyl)phenyl]-, methyl ester](/img/structure/B15095927.png)
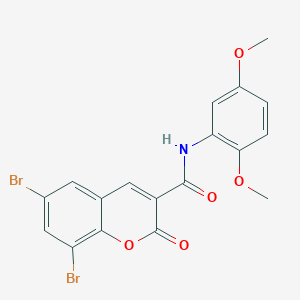

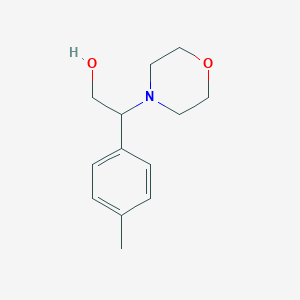
![2-(Bromomethyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B15095946.png)

![6-Chloro-3-{[4-(4-chlorophenyl)piperazinyl]carbonyl}chromen-2-one](/img/structure/B15095956.png)
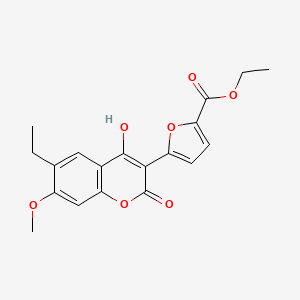
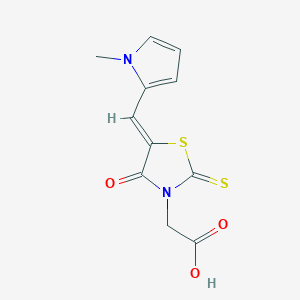

![Methyl 2-bromo-3-[3-(trifluoromethyl)phenyl]propanoate](/img/structure/B15095985.png)
![Propanedinitrile, [[2-(1-pyrrolidinyl)-1-cyclohexen-1-yl]methylene]-](/img/structure/B15095996.png)
